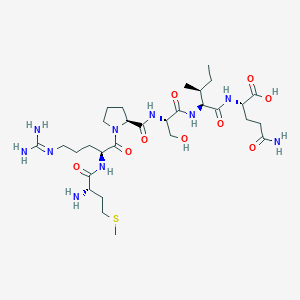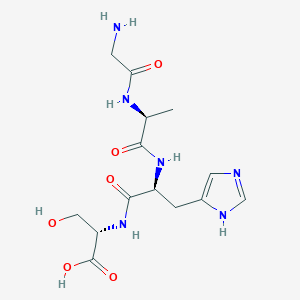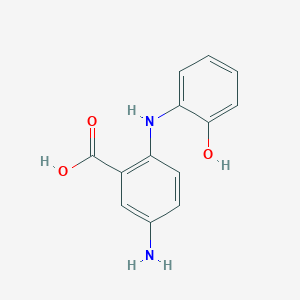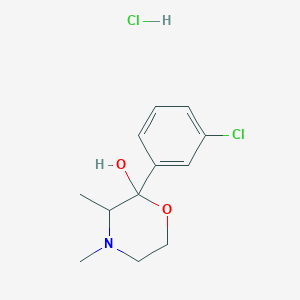![molecular formula C28H18N4O4 B14206745 6,6'-Dimethyl-4,4'-bis[(4-nitrophenyl)ethynyl]-2,2'-bipyridine CAS No. 918309-98-5](/img/structure/B14206745.png)
6,6'-Dimethyl-4,4'-bis[(4-nitrophenyl)ethynyl]-2,2'-bipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6’-Dimethyl-4,4’-bis[(4-nitrophenyl)ethynyl]-2,2’-bipyridine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bipyridine core with ethynyl linkages to nitrophenyl groups, making it a subject of interest in materials science and photochemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Dimethyl-4,4’-bis[(4-nitrophenyl)ethynyl]-2,2’-bipyridine typically involves a multi-step process. One common method includes the following steps:
Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction of 2-bromo-6-methylpyridine using a palladium-catalyzed cross-coupling reaction.
Nitration: The final step involves the nitration of the ethynylated bipyridine to introduce nitrophenyl groups. This is typically done using a nitrating agent such as nitric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.
化学反応の分析
Types of Reactions
6,6’-Dimethyl-4,4’-bis[(4-nitrophenyl)ethynyl]-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethynyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the reaction.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
6,6’-Dimethyl-4,4’-bis[(4-nitrophenyl)ethynyl]-2,2’-bipyridine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals, which can be studied for their catalytic properties.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a drug candidate due to its unique structural features.
作用機序
The mechanism of action of 6,6’-Dimethyl-4,4’-bis[(4-nitrophenyl)ethynyl]-2,2’-bipyridine involves its interaction with molecular targets through its bipyridine core and nitrophenyl groups. The bipyridine core can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. The nitrophenyl groups can participate in electron transfer processes, making the compound useful in photochemical applications .
類似化合物との比較
Similar Compounds
4,4’-Methylenebis(N,N-dimethylaniline): An intermediate in dye manufacture and reagent for lead determination.
N,N-Dimethyl-4-[(4-nitrophenyl)diazenyl]aniline: Known for its applications in nonlinear optics and as a dye intermediate.
Uniqueness
6,6’-Dimethyl-4,4’-bis[(4-nitrophenyl)ethynyl]-2,2’-bipyridine stands out due to its bipyridine core, which provides unique coordination chemistry properties, and its ethynyl linkages, which enhance its electronic properties. These features make it particularly valuable in the fields of materials science and photochemistry.
特性
CAS番号 |
918309-98-5 |
|---|---|
分子式 |
C28H18N4O4 |
分子量 |
474.5 g/mol |
IUPAC名 |
2-methyl-6-[6-methyl-4-[2-(4-nitrophenyl)ethynyl]pyridin-2-yl]-4-[2-(4-nitrophenyl)ethynyl]pyridine |
InChI |
InChI=1S/C28H18N4O4/c1-19-15-23(5-3-21-7-11-25(12-8-21)31(33)34)17-27(29-19)28-18-24(16-20(2)30-28)6-4-22-9-13-26(14-10-22)32(35)36/h7-18H,1-2H3 |
InChIキー |
AAJIDOFCGVLWKC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=N1)C2=NC(=CC(=C2)C#CC3=CC=C(C=C3)[N+](=O)[O-])C)C#CC4=CC=C(C=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[(4-Methylphenyl)methyl]amino}-1-phenylpyrrolidine-2,5-dione](/img/structure/B14206662.png)



![2-[1-(4-Methylanilino)propylidene]naphthalen-1(2H)-one](/img/structure/B14206686.png)
![2-({[(1R)-1-(Naphthalen-1-yl)ethyl]amino}methyl)phenol](/img/structure/B14206693.png)

![2-(4-Chlorophenyl)-3-(trifluoromethyl)naphtho[2,3-B]furan](/img/structure/B14206700.png)
![2-[(2S,3R,4S)-4-methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole](/img/structure/B14206711.png)
![4-[(2,3-Dimethylbutan-2-yl)oxy]-2,3,5,6-tetramethylphenol](/img/structure/B14206721.png)


![1-[2-(Methylsulfanyl)phenyl]piperidin-4-one](/img/structure/B14206763.png)
![(10S)-N-[(4-Fluorophenyl)methyl]-3-hydroxy-10-(methylamino)-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepine-2-carboxamide](/img/structure/B14206769.png)
